molecular formula C12H8ClNO B2927145 Benzaldehyde, 2-chloro-5-(2-pyridinyl)- CAS No. 1375097-82-7

Benzaldehyde, 2-chloro-5-(2-pyridinyl)-

Cat. No.: B2927145
CAS No.: 1375097-82-7
M. Wt: 217.65
InChI Key: VQVHESZXQHXUIL-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-chloro-5-(2-pyridinyl)-: is an organic compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 . This compound is characterized by the presence of a benzaldehyde group substituted with a chlorine atom and a pyridinyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-chloro-5-(2-pyridinyl)- typically involves the reaction of 2-chlorobenzaldehyde with 2-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 2-chloro-5-(2-pyridinyl)- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: The chlorine atom in the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 2-chloro-5-(2-pyridinyl)benzoic acid.

    Reduction: 2-chloro-5-(2-pyridinyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzaldehyde, 2-chloro-5-(2-pyridinyl)- is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of aldehydes with biological molecules. It can also be used as a probe to investigate enzyme activities.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, Benzaldehyde, 2-chloro-5-(2-pyridinyl)- is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-chloro-5-(2-pyridinyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activities. The pyridinyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Benzaldehyde, 2-chloro-4-(2-pyridinyl)-
  • Benzaldehyde, 2-chloro-3-(2-pyridinyl)-
  • Benzaldehyde, 2-chloro-6-(2-pyridinyl)-

Comparison: Benzaldehyde, 2-chloro-5-(2-pyridinyl)- is unique due to the specific position of the chlorine and pyridinyl groups on the benzaldehyde ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-5-pyridin-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-5-4-9(7-10(11)8-15)12-3-1-2-6-14-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVHESZXQHXUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375097-82-7
Record name 2-chloro-5-(pyridin-2-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (2-chloro-5-(pyridin-2-yl)phenyl)methanol (129 mg; 0.72 mmol) in anh. THF (7 ml) was treated with MnO2 (975 mg; 11.22 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 6.5 h. The resulting reaction mixture was then filtered over celite, and the separated solids were washed with THF. The filtrate was concentrated to dryness under reduced pressure giving 2-chloro-5-(pyridin-2-yl)benzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.43 min.; no ionisation.
Quantity
129 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
975 mg
Type
catalyst
Reaction Step One

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